tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
Overview
Description
Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H19ClN2O2 . It has a molecular weight of 294.78 . The compound is yellow to brown in color .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) . This indicates the presence of a tert-butyl group, a carbamate group, and a 5-chloro-1H-indol-3-yl group in the molecule.Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 294.78 . The InChI code is 1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) .Scientific Research Applications
Crystal Structures and Hydrogen Bonding
- tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate is part of a family of compounds involved in the study of isomorphous crystal structures, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Molecular Conformation and Interactions
- The compound has been used to study the molecular conformation and interactions, as demonstrated in research analyzing carbamate derivatives through single crystal X-ray diffraction, highlighting the role of hydrogen bonds in molecular assembly (Das et al., 2016).
X-Ray Diffraction and Molecular Packing
- X-ray diffraction studies have been performed on related compounds to understand their non-planar conformation and molecular packing, such as the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (Kant et al., 2015).
Synthesis and Structural Characterization
- The tert-butyl carbamate group is important in the synthesis and structural characterization of various biologically active compounds, as shown in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in omisertinib (AZD9291) (Zhao et al., 2017).
Indole Derivatives in Antibacterial Activity
- Indole derivatives, including compounds with the tert-butyl carbamate group, have been synthesized and tested for antibacterial activity against strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump in Staphylococcus aureus (Héquet et al., 2014).
Involvement in Organic Synthesis
- This compound is also relevant in various organic synthesis processes, such as in the preparation and reaction of different carbamate derivatives for the development of novel compounds with potential pharmacological applications (Prasad, 2021).
Role in Antihypertensive Medication
- Research on aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, a structurally similar compound, has been conducted to evaluate their antihypertensive activity, demonstrating the compound's relevance in medicinal chemistry (Kreighbaum et al., 1980).
Analytical Chemistry Applications
- The compound has been studied in the field of analytical chemistry, such as in the analysis of chloro organic compounds and the optimization of reaction paths and product formation (Cysewski et al., 2006).
Mechanism of Action
Target of Action
Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate, also known as tert-butyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They are known to interact with their targets, leading to various biological changes . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets and mode of action. Indole derivatives have been associated with a range of biological effects due to their interaction with various targets . .
Properties
IUPAC Name |
tert-butyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMIZAWOKOIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179650 | |
Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-16-6 | |
Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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